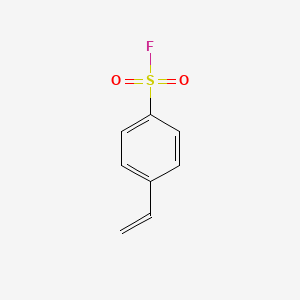

4-Ethenylbenzenesulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANYPNZHPGEIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300253 | |

| Record name | 4-Ethenylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-33-9 | |

| Record name | 4-Ethenylbenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenylbenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethenylbenzenesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Mechanisms.sigmaaldrich.comnih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, characterized by the reliable and selective formation of covalent bonds under mild conditions. uga.edu At the heart of this chemistry is the unique reactivity of the sulfonyl fluoride (-SO₂F) group. Unlike sulfonyl chlorides, which are prone to reduction, sulfonyl fluorides react almost exclusively via substitution at the sulfur atom. nih.gov This exceptional balance of stability and reactivity makes them ideal for a wide range of applications, from materials science to drug discovery. sigmaaldrich.com The SuFEx process is often facilitated by catalysts such as Lewis bases (e.g., tertiary amines, amidines) or bifluoride salts, and can even be accelerated by the presence of water. nih.gov

Nucleophilic Reactivity with Diverse Substrates.nih.govresearchgate.net

The sulfonyl fluoride moiety in 4-ethenylbenzenesulfonyl fluoride is an electrophilic hub that readily reacts with a variety of nucleophiles. nih.gov This reactivity is central to its utility in SuFEx chemistry. The reaction typically proceeds through a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion. springernature.com A broad range of nucleophiles, including amines, phenols, and thiols, can participate in this transformation, forming stable sulfonamides, sulfonate esters, and thiosulfonate esters, respectively. sigmaaldrich.comnih.gov

Recent research has expanded the scope of SuFEx to include less-activated nucleophiles, such as primary amines. Computational studies have shown that the reaction of methanesulfonyl fluoride with methylamine (B109427) can be understood as an SN2-type reaction. nih.gov The presence of a complementary base is crucial in this context, as it significantly lowers the reaction barrier by increasing the nucleophilicity of the amine. nih.gov This finding has important implications for the application of SuFEx chemistry in bioconjugation and materials science, where reactions with primary amines are prevalent.

The reactivity of the sulfonyl fluoride group can be modulated by the electronic properties of the aromatic ring. In the case of this compound, the ethenyl group can influence the electrophilicity of the sulfur center. The interplay between the reactivity of the sulfonyl fluoride and the ethenyl group allows for orthogonal chemical transformations, a key feature discussed in a later section.

A variety of SuFExable hubs with sulfonyl fluoride groups conjugated to π-systems have been developed, including ethenesulfonyl fluoride (ESF). These compounds can act as Michael acceptors with various nucleophiles without affecting the S–F functional group. nih.gov

Table 1: Examples of Nucleophilic Reactions with Sulfonyl Fluorides

| Nucleophile | Product | Linkage Formed |

| Primary Amine (R-NH₂) | Sulfonamide (R-NH-SO₂-Ar) | Sulfonamide |

| Phenol (B47542) (Ar'-OH) | Sulfonate Ester (Ar'-O-SO₂-Ar) | Sulfonate Ester |

| Thiol (R-SH) | Thiosulfonate Ester (R-S-SO₂-Ar) | Thiosulfonate Ester |

Thermodynamic and Kinetic Aspects of SuFEx Reactions.researchgate.net

The thermodynamic stability of the sulfonyl fluoride group is a key factor in its "click" reactivity. The S-F bond is strong, making sulfonyl fluorides resistant to thermolysis and premature reaction. sigmaaldrich.com However, under the appropriate catalytic conditions, the activation barrier for nucleophilic substitution is readily overcome.

Kinetic studies have provided valuable insights into the mechanism of SuFEx reactions. For instance, the reaction of ethenesulfonyl fluoride (ESF) with various nucleophiles has been investigated to quantify its electrophilicity. nih.gov These studies have shown that ESF is a potent Michael acceptor, which explains its high reactivity in conjugate addition reactions. nih.gov

The rate of SuFEx reactions can be significantly influenced by the choice of catalyst and solvent. As mentioned earlier, bases play a critical role in activating the nucleophile. nih.gov Furthermore, the use of "on-water" conditions, where the reaction is performed in a biphasic aqueous-organic mixture, has been shown to accelerate the reaction between anilines and phenylsulfonyl fluoride. nih.gov This rate enhancement is attributed to the unique interactions at the water-organic interface. nih.gov The formation of the highly stable silicon-fluoride (Si-F) bond can also be a significant driving force in reactions involving silyl-protected phenols. nih.gov

Chemoselectivity and Orthogonality in SuFEx Transformations.researchgate.net

A hallmark of click chemistry is the high degree of chemoselectivity, meaning the reaction proceeds with high fidelity in the presence of other functional groups. SuFEx chemistry excels in this regard. The sulfonyl fluoride group is remarkably stable towards many common reagents and reaction conditions, allowing for its selective reaction with specific nucleophiles. sigmaaldrich.com

Compared to sulfonyl chlorides, which can undergo side reactions, sulfonyl fluorides react chemoselectively to produce only sulfonylation products. sigmaaldrich.com This high degree of predictability is crucial for complex molecule synthesis and bioconjugation.

The presence of the ethenyl group in this compound introduces the possibility of orthogonal reactivity. This means that the sulfonyl fluoride and the ethenyl group can be addressed with different reagents under distinct reaction conditions, allowing for sequential or one-pot multi-component reactions. For example, the sulfonyl fluoride can be reacted with a nucleophile under SuFEx conditions, followed by a separate reaction targeting the ethenyl group, or vice versa. researchgate.net This dual reactivity makes this compound a versatile building block for creating complex molecular architectures.

Michael Acceptor Chemistry of the Ethenyl Group.nih.gov

The ethenyl (or vinyl) group attached to the electron-withdrawing benzenesulfonyl fluoride moiety renders the double bond electron-deficient. This makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. nih.govwikipedia.org The Michael addition is a powerful C-C and C-heteroatom bond-forming reaction in organic synthesis. masterorganicchemistry.com

Radical Addition Pathways.researchgate.net

While ionic Michael additions are more common, radical additions to the ethenyl group of styrenic compounds are also possible. These reactions typically involve the generation of a radical species that adds to the β-carbon of the double bond. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This pathway can be initiated by radical initiators or through photoredox catalysis. The specific conditions required for radical addition to this compound would depend on the nature of the radical and the desired outcome. For example, a Heck-Matsuda process has been described for the β-arylation of ethenesulfonyl fluoride using arenediazonium tetrafluoroborates and a palladium catalyst. researchgate.net

Reaction with Various Nucleophiles (N, O, S, C nucleophiles).researchgate.net

The electron-deficient nature of the ethenyl group in this compound makes it highly reactive towards a variety of soft nucleophiles. This includes nitrogen (e.g., amines), oxygen (e.g., alkoxides, phenoxides), sulfur (e.g., thiols), and carbon (e.g., enolates, organocuprates) nucleophiles. sigmaaldrich.commasterorganicchemistry.comyoutube.com

The addition of these nucleophiles typically occurs at the β-carbon of the ethenyl group, leading to the formation of a new covalent bond and the generation of an enolate or a related stabilized anion, which is then protonated. masterorganicchemistry.com This reactivity is analogous to that of the well-studied ethenesulfonyl fluoride (ESF), which is considered a highly effective Michael acceptor. nih.govnih.gov The reaction of ESF with N, O, S, and C nucleophiles allows for the facile incorporation of the SO₂F functional group into various molecules. sigmaaldrich.com

The chemoselectivity between the SuFEx reaction at the sulfonyl fluoride and the Michael addition at the ethenyl group can often be controlled by the choice of nucleophile and reaction conditions. Harder nucleophiles and conditions favoring SNAr-type reactions will tend to react at the sulfonyl fluoride, while softer nucleophiles will preferentially undergo conjugate addition to the ethenyl group. This dual reactivity makes this compound a valuable bifunctional reagent in organic synthesis and chemical biology. researchgate.net

Table 2: Michael Addition Reactions of the Ethenyl Group

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen (N) | Secondary Amine (R₂NH) | β-Aminoethylbenzenesulfonyl fluoride |

| Oxygen (O) | Alkoxide (R-O⁻) | β-Alkoxyethylbenzenesulfonyl fluoride |

| Sulfur (S) | Thiolate (R-S⁻) | β-Thioethylbenzenesulfonyl fluoride |

| Carbon (C) | Enolate | β-(2-Oxoalkyl)ethylbenzenesulfonyl fluoride |

Catalytic Activation and Reaction Pathways

The catalytic activation of this compound is crucial for its application in synthetic chemistry, particularly in the realm of polymer synthesis and modification. The reactivity of the sulfonyl fluoride group, combined with the polymerizable vinyl moiety, makes it a versatile monomer.

Role of Organocatalysts and Additives

The reactivity of this compound has been notably explored in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that rely on the robust yet activatable nature of the S-F bond. In this area, organocatalysts and specific additives play a pivotal role in facilitating the transformation of the sulfonyl fluoride group.

Research has demonstrated the use of 4-vinylbenzenesulfonyl fluoride (VBSF) as a highly reactive monomer for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. dicp.ac.cn The resulting polymer, poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), serves as a platform for post-polymerization modifications, specifically through SuFEx reactions. dicp.ac.cn

A key development in this area is the catalytic SuFEx sulfonamidation, where the sulfonyl fluoride groups on the polymer backbone are converted to sulfonamides. dicp.ac.cn This transformation is efficiently catalyzed by the organocatalyst 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a silicon-based additive, such as tetramethyldisiloxane (TMDS), which acts as a fluoride scavenger. dicp.ac.cn The use of a catalytic amount of HOBt is sufficient to drive the post-polymerization modification to completion. dicp.ac.cn Studies have shown that at reduced catalyst loadings (e.g., 0.02 equivalents), the reaction may require elevated temperatures (50 °C) to achieve full conversion. dicp.ac.cn

The efficiency of different silicon additives has been compared, highlighting the superior performance of TMDS over 1,1,1,3,3,3-hexamethyldisiloxane (TMS2O) in achieving complete conversion of the sulfonyl fluoride groups to sulfonamides. dicp.ac.cn

Table 1: Optimization of Post-Polymerization Sulfonamidation of PVBSF Standard experimental conditions: under nitrogen protection, PVBSF (1.00 equiv), dibenzylamine (B1670424) (1.20 equiv), HOBt, DIPEA (2.00 equiv) and silicon reagent (2.00 equiv) were added to DMSO and stirred at a fixed temperature for 24 h.

| Entry | HOBt (equiv) | Silicon Reagent | Temperature (°C) | Conversion (%) |

| 1 | 1.00 | - | 25 | < 5 |

| 2 | 1.00 | TMDS | 25 | > 99 |

| 3 | 1.00 | TMDS | 50 | > 99 |

| 4 | 1.00 | TMS₂O | 25 | 83 |

| 5 | 0.20 | TMDS | 25 | > 99 |

| 6 | 0.20 | TMDS | 50 | > 99 |

| 7 | 0.02 | TMDS | 25 | 85 |

| 8 | 0.02 | TMDS | 50 | > 99 |

| Data sourced from ChemRxiv dicp.ac.cn. The conversion of the reaction was calculated by internal standard method using nuclear magnetic fluorine spectrum. |

Metal-Catalyzed Transformations

Currently, there is a lack of specific studies in the accessible scientific literature detailing the metal-catalyzed transformations of this compound. While metal-catalyzed cross-coupling reactions are common for various aryl sulfonyl fluorides, and the vinyl group could theoretically participate in a range of metal-mediated processes, dedicated research on this particular compound is not readily found.

C–F Bond Activation and Functionalization Studies

Specific investigations into the C–F bond activation and subsequent functionalization of the sulfonyl fluoride group in this compound are not extensively documented. The SuFEx reactions mentioned previously represent a form of S-F bond activation, leading to functionalization, but dedicated studies exploring the direct activation of the carbon-fluorine bond within the sulfonyl fluoride moiety of this specific molecule are not apparent in the reviewed literature.

Intramolecular Cyclization and Rearrangement Processes

There is a notable absence of dedicated research on the intramolecular cyclization and rearrangement processes specifically involving this compound in the available scientific literature. While the presence of both a vinyl group and a reactive sulfonyl fluoride group suggests the potential for intramolecular reactions under certain conditions, such pathways have not been a significant focus of published studies.

Applications in Advanced Organic Synthesis and Functional Molecule Creation

C-H Functionalization Strategies Utilizing 4-Ethenylbenzenesulfonyl Fluoride (B91410)

While direct C-H functionalization strategies employing 4-ethenylbenzenesulfonyl fluoride as a primary reagent are still an emerging area of research, the reactivity of similar vinyl sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), provides a strong indication of its potential. For instance, ethenesulfonyl fluoride has been successfully used as a linchpin reagent in decatungstate-catalyzed photochemical C-H bond functionalization reactions. nih.gov In this process, radicals generated from C-H bonds via hydrogen atom abstraction by the photocatalyst add to the double bond of ESF. nih.gov This creates a variety of sulfonyl fluoride compounds that can be further elaborated. nih.gov Given the structural similarity, it is plausible that this compound could be employed in analogous transformations, allowing for the direct coupling of this valuable moiety to a wide range of organic substrates through their C-H bonds. This would represent a highly atom-economical approach to synthesizing complex sulfonated molecules.

Construction of Complex Architectures via SuFEx Linkages

The sulfonyl fluoride group of this compound is a key functional handle for SuFEx click chemistry. chemrxiv.orgsigmaaldrich.com This "second-generation" click reaction is characterized by its high efficiency, broad functional group tolerance, and the formation of exceptionally stable covalent bonds. chemrxiv.orgsigmaaldrich.com These features make this compound an ideal connector for creating diverse and complex molecular structures.

The reaction of the sulfonyl fluoride group with primary and secondary amines is a cornerstone of SuFEx chemistry, leading to the formation of highly stable sulfonamide linkages. nih.gov Research has demonstrated that poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) can undergo exhaustive sulfonamidation with various amines. chemrxiv.org This reactivity is directly applicable to the monomeric form, this compound. The use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a silicon-based fluoride scavenger has been shown to be an effective system for this transformation. chemrxiv.org This method is particularly attractive due to its cost-effectiveness compared to other catalytic systems. chemrxiv.org

The versatility of this reaction allows for the incorporation of a wide array of amine-containing fragments, enabling the rapid generation of libraries of sulfonamides for applications in drug discovery and materials science. researchgate.net The reaction conditions are generally mild, and the resulting sulfonamides are typically stable, making this a robust method for molecular construction. researchgate.net

Table 1: Synthesis of Polysulfonamides from Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF)

| Amine | Catalyst | Silicon Reagent | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Dibenzylamine (B1670424) | HOBt (1.0 equiv) | TMDS (2.0 equiv) | 25 | >99 | chemrxiv.org |

| Dibenzylamine | HOBt (0.2 equiv) | TMDS (2.0 equiv) | 25 | >99 | chemrxiv.org |

| Dibenzylamine | HOBt (0.2 equiv) | TMS2O (2.0 equiv) | 25 | 83 | chemrxiv.org |

| Dibenzylamine | HOBt (0.02 equiv) | TMDS (2.0 equiv) | 50 | >99 | chemrxiv.org |

Data adapted from reactions on poly(4-vinylbenzenesulfonyl fluoride). HOBt = 1-hydroxybenzotriazole, TMDS = Tetramethyldisiloxane, TMS2O = Hexamethyldisiloxane.

Similarly, the reaction with alcohols and phenols can lead to the formation of sulfonate esters, although the synthesis of sulfamates (from amines) is generally more common and efficient under SuFEx conditions. researchgate.net The development of new catalytic systems continues to expand the scope of sulfonyl fluoride reactivity towards a broader range of nucleophiles. researchgate.net

The dual reactivity of this compound allows for the formation of cyclic structures, such as sultones (cyclic sulfonate esters). In a tandem reaction sequence, the vinyl group can first undergo a Michael addition with a suitable nucleophile, followed by an intramolecular SuFEx reaction where the newly introduced nucleophile attacks the sulfonyl fluoride center. chemrxiv.org

A notable example is the organocatalytic reaction of β-arylethenesulfonyl fluorides (a class of compounds including this compound) with benzofuran-3(2H)-ones. chemrxiv.org This reaction, catalyzed by a strong, non-nucleophilic base like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG), proceeds via a Michael addition followed by an intramolecular SuFEx cyclization to yield δ-sultone-fused benzofurans in high yields. chemrxiv.org This strategy provides a powerful method for the rapid construction of complex heterocyclic systems.

Table 2: Synthesis of δ-Sultone-Fused Benzofurans

| β-Arylethenesulfonyl Fluoride Substrate | Benzofuran-3(2H)-one Substrate | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenylethene-1-sulfonyl fluoride | Benzofuran-3(2H)-one | 95 | chemrxiv.org |

| 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride | Benzofuran-3(2H)-one | 99 | chemrxiv.org |

| 2-(4-Methoxyphenyl)ethene-1-sulfonyl fluoride | Benzofuran-3(2H)-one | 96 | chemrxiv.org |

| 2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride | Benzofuran-3(2H)-one | 91 | chemrxiv.org |

Data from reactions of various β-arylethenesulfonyl fluorides, demonstrating the general applicability of the methodology.

The formation of simple sulfonates through the reaction of this compound with alcohols and phenols is also a key application of its SuFEx reactivity. researchgate.net These reactions are typically promoted by a base and provide a direct route to a diverse range of sulfonate esters.

Late-Stage Functionalization of Bioactive Molecules and Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules, such as drugs and natural products, at a late stage in their synthesis. nih.gov This allows for the rapid generation of analogues with potentially improved properties without the need for de novo synthesis. The robust and chemoselective nature of the sulfonyl fluoride group makes this compound an excellent candidate for LSF. d-nb.info

Primary sulfonamides are present in a wide variety of biologically active compounds. d-nb.info The conversion of these sulfonamides to sulfonyl fluorides under mild conditions opens up the possibility of using these modified molecules in SuFEx-based LSF. d-nb.inforesearchgate.net For example, a precursor to the antidiabetic drug glibenclamide and the antipsychotic drug sulpiride (B1682569) have been successfully converted to their corresponding sulfonyl fluorides in good yields. d-nb.info Once installed, the sulfonyl fluoride can be reacted with a library of nucleophiles to create new analogues.

Furthermore, the vinyl group of this compound can serve as a Michael acceptor for nucleophilic residues on a bioactive molecule, thereby tethering the sulfonyl fluoride moiety for subsequent SuFEx reactions. This dual reactivity makes it a versatile tool for creating novel bioconjugates and modifying complex substrates.

Applications in Polymer Chemistry and Materials Science

Utilization as a Building Block for Polymeric Materials

4-Ethenylbenzenesulfonyl fluoride (B91410), also known as 4-vinylbenzenesulfonyl fluoride (VBSF), serves as a valuable monomer for the synthesis of well-defined functional polymers. chemrxiv.orgchemrxiv.org Its vinyl group allows it to undergo polymerization through various controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. chemrxiv.orgchemrxiv.org This method enables the production of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for creating materials with predictable and reproducible properties. chemrxiv.org

The polymerization of VBSF yields poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), a polymer backbone decorated with reactive sulfonyl fluoride (-SO₂F) groups. chemrxiv.org The compatibility of VBSF with controlled polymerization techniques like RAFT and atom-transfer radical polymerization (ATRP) has been demonstrated in preliminary studies. chemrxiv.orgchemrxiv.org This compatibility allows for the synthesis of homopolymers of VBSF as well as copolymers with other monomers, such as styrene (B11656), further expanding the range of accessible materials. chemrxiv.org

Table 1: RAFT Polymerization of 4-Vinylbenzenesulfonyl Fluoride (VBSF)

| Monomer | RAFT Agent | Initiator | Solvent | Resulting Polymer | Key Feature | Reference |

| 4-Vinylbenzenesulfonyl Fluoride (VBSF) | CPDT, CPFDB | AIBN | N,N-dimethylformamide | Poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) | Controlled molecular weight and dispersity | chemrxiv.org |

This table summarizes the key components and outcomes of the RAFT polymerization of VBSF.

Connective Chemistry for Hybrid Material Systems

The sulfonyl fluoride group in PVBSF is a powerful tool for post-polymerization modification, acting as a "connective hub" for creating hybrid material systems. chemrxiv.org This is primarily achieved through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly efficient and selective click reaction. chemrxiv.org The SuFEx reaction allows for the covalent attachment of a wide range of molecules to the polymer backbone by reacting the sulfonyl fluoride groups with various nucleophiles. chemrxiv.orgchemrxiv.org

This "grafting-to" approach enables the transformation of PVBSF into a diverse family of new polymers with tailored functionalities. For instance, reactions with primary and secondary amines lead to the formation of polysulfonamides, while reactions with phenols yield polysulfonates. chemrxiv.orgchemrxiv.org This method is not only efficient but also exhaustive, meaning that nearly all of the sulfonyl fluoride groups on the polymer chain can be modified, leading to a complete transformation of the original polymer's properties. chemrxiv.org The resulting sulfonamide and sulfonate polymers have shown enhanced thermal stability and higher carbonization rates compared to polystyrene, indicating their potential for creating more robust materials. chemrxiv.org

Surface Functionalization and Modification Strategies

The reactive nature of the sulfonyl fluoride group also presents significant potential for the surface functionalization and modification of various substrates. While direct studies on the use of 4-ethenylbenzenesulfonyl fluoride for surface grafting are not yet widely reported, the underlying principles of SuFEx chemistry strongly support this application. Polymers containing sulfonyl fluoride groups can be grafted onto surfaces that have been pre-functionalized with appropriate nucleophiles, such as amines or phenols.

This strategy could be employed to alter the surface properties of materials, for instance, to enhance hydrophilicity or hydrophobicity, improve biocompatibility, or introduce specific binding sites. The high efficiency and selectivity of the SuFEx reaction would ensure a robust and well-defined surface modification. This approach is analogous to other surface grafting techniques that utilize different reactive chemistries to attach polymer brushes to a substrate.

Development of Novel Fluoropolymers and Fluoroelastomers

The incorporation of fluorine atoms into polymers is a well-established strategy for developing materials with exceptional properties, such as high thermal stability, chemical resistance, and low surface energy. This compound, containing both fluorine and a polymerizable group, is a promising candidate for the development of novel fluoropolymers and fluoroelastomers.

While specific research detailing the synthesis of fluoroelastomers using this compound as a comonomer is limited, its structure suggests its potential in this area. Fluoroelastomers are typically copolymers of fluorine-containing olefins. The introduction of a styrene-based monomer with a sulfonyl fluoride group could lead to fluoroelastomers with unique properties. The sulfonyl fluoride group could act as a cure site for cross-linking the elastomer chains or as a point for post-synthesis modification to tune the final properties of the material. The development of such materials could lead to new high-performance elastomers for demanding applications in the aerospace, automotive, and chemical industries.

Applications in Chemical Biology and Medicinal Chemistry

Development of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for studying enzyme function and activity directly in complex biological systems. While there is no direct mention in the provided search results of 4-ethenylbenzenesulfonyl fluoride (B91410) being used as an activity-based probe, the related compound class of sulfonyl fluorides is well-established for this purpose. bohrium.comnih.gov These probes typically consist of a reactive group (the "warhead"), a linker, and a reporter tag. The sulfonyl fluoride moiety in compounds like 4-ethenylbenzenesulfonyl fluoride can act as an electrophilic warhead, covalently modifying specific amino acid residues in the active site of an enzyme. nih.govnih.gov This covalent modification is often activity-dependent, meaning the probe only reacts with active enzymes.

The vinyl group of this compound offers a potential site for the attachment of reporter tags, such as fluorophores or biotin (B1667282), through various chemical transformations. This would enable the detection and visualization of targeted enzymes. For instance, fluorogenic probes can be developed to monitor specific molecules in living cells. nih.govnih.gov

Strategies for Covalent Protein Labeling and Modulation

Covalent labeling is a key strategy for irreversibly modifying proteins to study their function, identify binding partners, or develop inhibitors. This compound is a prime candidate for such applications due to the reactivity of its sulfonyl fluoride group.

Targeting Specific Amino Acid Residues (Tyrosine, Serine, Lysine (B10760008), Cysteine, Histidine)

The sulfonyl fluoride group is known to react with a range of nucleophilic amino acid residues within proteins. nih.gov This reactivity allows for the targeted covalent modification of enzymes and other proteins.

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonate ester linkage. Aryl sulfonyl fluorides have been shown to covalently modify tyrosine, serine, and threonine residues. nih.govnih.gov

Lysine: The ε-amino group of lysine is a potent nucleophile that can react with sulfonyl fluorides to form a stable sulfonamide bond. nih.govnih.govresearchgate.net The microenvironment within a protein can significantly lower the pKa of a lysine residue, making it more nucleophilic and available for covalent modification under physiological conditions. nih.gov

Histidine: The imidazole (B134444) side chain of histidine can also be targeted by sulfonyl fluorides, leading to a covalent adduct. nih.govnih.govresearchgate.net Benzyl-sulfonyl fluorides, a related class of compounds, have demonstrated efficacy in targeting histidine residues. nih.gov

Cysteine: While cysteine is a highly nucleophilic residue, the reactivity of sulfonyl fluorides is more commonly directed towards other nucleophiles like tyrosine and lysine in the context of protein labeling. nih.gov However, under specific conditions, reactions with cysteine are possible.

The vinyl group of this compound provides a versatile handle for introducing other functionalities, potentially influencing the selectivity and reactivity of the sulfonyl fluoride warhead towards these amino acid residues.

Fragment-Based Drug Discovery and Screening Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. nih.govnih.govyoutube.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.govyoutube.com These initial hits, although often exhibiting weak affinity, can be optimized into potent and selective drug candidates. nih.govyoutube.com

This compound, with its distinct chemical functionalities, is well-suited for FBDD strategies. The sulfonyl fluoride group can participate in covalent fragment screening, where the fragment forms a covalent bond with the target protein, allowing for the identification of even weak binders. The vinyl group allows for fragment evolution, where the initial fragment hit can be elaborated or linked with other fragments to improve potency and selectivity. nih.gov Techniques like ¹⁹F-NMR can be particularly useful for screening fluorine-containing fragments like this compound due to the lack of background signals from biological samples. nih.gov

Design of Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are designed to form a permanent covalent bond with their protein target, leading to irreversible inhibition. wikipedia.org This approach can offer advantages in terms of potency and duration of action. The sulfonyl fluoride moiety is a key electrophilic "warhead" used in the design of TCIs. nih.govresearchgate.net

The design process for a TCI based on this compound would involve incorporating this reactive group into a scaffold that has an affinity for the target protein's binding site. Upon binding, the sulfonyl fluoride is positioned to react with a nearby nucleophilic amino acid residue, forming a covalent bond and irreversibly inhibiting the protein. wikipedia.org The vinyl group can be modified to optimize binding affinity and selectivity for the target protein. This strategy has been successfully employed to develop covalent inhibitors for a range of protein targets, including kinases and proteases. nih.govresearchgate.net

Bioconjugation Techniques Employing SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is a set of near-perfect click reactions that involve the reaction of a sulfonyl fluoride with a nucleophile. bohrium.comnih.govrsc.org This chemistry is characterized by its high efficiency, selectivity, and biocompatibility, making it ideal for bioconjugation applications. nih.govcshl.edunih.govresearchgate.net

This compound is a valuable reagent in SuFEx chemistry. The sulfonyl fluoride group readily undergoes SuFEx reactions with various nucleophiles, including the side chains of amino acids like tyrosine, lysine, and histidine, to form stable covalent linkages. nih.govescholarship.org This allows for the precise and efficient labeling and modification of proteins and other biomolecules. cshl.edunih.gov The vinyl group provides an additional site for further functionalization, enabling the creation of complex biomolecular conjugates. For example, it can be used to attach imaging agents, drug molecules, or other functionalities to a target protein that has been labeled via the SuFEx reaction.

The biocompatible nature of SuFEx reactions means they can be performed in aqueous environments and even in living cells, opening up exciting possibilities for in vivo protein modification and the development of novel biotherapeutics. nih.govescholarship.org

Computational and Theoretical Investigations

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 4-ethenylbenzenesulfonyl fluoride (B91410) is dictated by the interplay between the aromatic ring, the electron-withdrawing sulfonyl fluoride group (-SO₂F), and the π-system of the ethenyl (vinyl) group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these interactions.

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the vinylbenzene fragment, characteristic of styrenic systems. The π-electrons of the aromatic ring and the vinyl group contribute significantly to the HOMO, making this region nucleophilic. Conversely, the lowest unoccupied molecular orbital (LUMO) is anticipated to be centered on the sulfonyl fluoride group and the aromatic ring. The strong electron-withdrawing nature of the -SO₂F group lowers the LUMO energy, rendering the sulfur atom and the ipso-carbon electrophilic.

Bonding and Charge Distribution: The sulfur-fluorine (S-F) bond in aryl sulfonyl fluorides is a focal point of computational interest. It is characterized as a strong, covalent bond with significant thermodynamic stability. nih.govbldpharm.com Hirshfeld surface analysis on analogous aryl sulfonyl fluorides reveals that the fluorine atom does not typically participate in strong hydrogen bonding, unlike its chloride counterpart. nih.gov Instead, the sulfonyl oxygens are the primary sites for intermolecular interactions. nih.gov The high charge on the central sulfur atom makes it a prime target for nucleophilic attack, a key feature in its reactivity. nih.gov The vinyl group, in contrast, introduces a region of high electron density, capable of participating in electrophilic addition reactions.

Reaction Pathway Elucidation and Transition State Analysis

Computational studies are crucial for mapping the potential energy surfaces of reactions involving 4-ethenylbenzenesulfonyl fluoride, particularly for the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of its application. chemrxiv.orgresearchgate.net

SuFEx Reaction Mechanism: The SuFEx reaction involves the nucleophilic substitution at the sulfur atom. researchgate.net Theoretical calculations on related sulfonyl fluorides suggest that the mechanism is driven by the high electrophilicity of the sulfur(VI) center. nih.gov The reaction proceeds through a transition state where the nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion. The stability of the fluoride leaving group, often facilitated by silyl additives or proton sources, is a critical factor in the reaction kinetics. bldpharm.comnih.gov Density functional theory (DFT) calculations have been used to corroborate stepwise mechanisms in related systems, for instance, in the [2+2] cycloaddition of ethene-1,1-disulfonyl difluoride. nih.gov

Transition State Stabilization: In enzymatic or catalytic reactions, transition state stabilization is key. While not directly studied for this compound, computational models of enzyme-inhibitor interactions involving sulfonyl fluorides show how proximal amino acid residues can stabilize the transition state of covalent modification. rsc.org For non-enzymatic catalytic SuFEx reactions, computational screening of catalysts, such as hindered guanidine bases, has demonstrated their efficacy in lowering the activation energy for the formation of the S-O or S-N bond. nih.gov

Prediction of Reactivity and Selectivity Profiles

Conceptual DFT provides a framework for predicting the reactivity and regioselectivity of molecules through various reactivity descriptors. scielo.org.mx

Local Reactivity Descriptors (Fukui Functions): To predict site selectivity, local reactivity descriptors like the Fukui function are employed. scielo.org.mx

Nucleophilic Attack (f⁺): The Fukui function for nucleophilic attack (f⁺) is expected to be highest on the sulfur atom of the sulfonyl fluoride group, confirming it as the primary electrophilic center for reactions like SuFEx.

Electrophilic Attack (f⁻): The Fukui function for electrophilic attack (f⁻) would likely be concentrated on the vinyl group, particularly the terminal carbon, and to a lesser extent, on the aromatic ring at positions ortho and meta to the vinyl group. This indicates the vinyl group's propensity to react with electrophiles.

The nature of a β-substituent on an ethenesulfonyl fluoride derivative can influence the electrophilicity of the sulfonyl fluoride head group through a "push-pull" distribution of electron density. nih.gov This principle suggests that the electronic communication between the vinyl group and the sulfonyl fluoride in this compound can modulate its reactivity profile.

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical calculations are indispensable for validating proposed reaction mechanisms and providing detailed electronic-level insights. For reactions involving this compound, these calculations can:

Visualize Transition States: The geometry of transition states can be optimized, and vibrational frequency analysis can confirm them as first-order saddle points on the potential energy surface. This is critical for understanding the steric and electronic factors that govern the reaction rate.

Solvent Effects: Implicit or explicit solvent models can be incorporated into calculations to understand the role of the solvent in stabilizing reactants, transition states, and products, which is particularly important for reactions involving charged intermediates or polar transition states.

In the context of SuFEx chemistry, DFT calculations have been instrumental in understanding the role of catalysts and additives. For example, computations can elucidate how silicon additives work synergistically with bases to activate the alcohol or phenol (B47542) nucleophile and sequester the fluoride byproduct, thereby accelerating the reaction. nih.gov

Below is a table summarizing the expected computational insights for this compound based on analogous systems.

| Computational Aspect | Predicted Characteristic for this compound | Basis from Analogous Systems |

| HOMO Localization | Primarily on the vinylbenzene moiety | Styrenic compounds nih.gov |

| LUMO Localization | Primarily on the sulfonyl fluoride group and aromatic ring | Aryl sulfonyl fluorides nih.gov |

| Primary Electrophilic Site | Sulfur atom of the -SO₂F group | Sulfonyl fluorides in SuFEx reactions nih.govresearchgate.net |

| Primary Nucleophilic Site | Terminal carbon of the ethenyl group | Ethenesulfonyl fluoride derivatives nih.gov |

| S-F Bond Character | Strong, covalent, thermodynamically stable | General aryl sulfonyl fluorides nih.govbldpharm.com |

| SuFEx Reaction Mechanism | Nucleophilic attack on sulfur, displacement of fluoride | General SuFEx mechanism nih.govresearchgate.net |

Future Perspectives and Emerging Research Directions

Expanding the Scope of SuFEx Reactions

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has been hailed as a next-generation click chemistry reaction, valued for its efficiency, reliability, and the stability of the resulting linkages. researchgate.netrsc.orgasu.edu The reactivity of the sulfonyl fluoride group with nucleophiles like phenols and amines is the cornerstone of SuFEx. researchgate.netnih.gov 4-Ethenylbenzenesulfonyl fluoride is a key player in expanding the application of SuFEx, particularly in the realm of polymer science through post-polymerization modification (PPM). chemrxiv.org

Researchers have successfully designed and synthesized this compound as a highly reactive monomer compatible with controlled/"living" radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). researchgate.netchemrxiv.org This allows for the creation of well-defined polymers, primarily poly(4-vinylbenzenesulfonyl fluoride) (PVBSF), with controlled molecular weights and narrow distributions.

The true expansion of SuFEx scope comes from the subsequent modification of these polymers. Detailed research has demonstrated that the sulfonyl fluoride groups on the PVBSF backbone can undergo nearly quantitative or "exhaustive" transformation into a wide array of other functional groups. chemrxiv.org This has been achieved via SuFEx reactions with various nucleophiles, including aliphatic amines, aromatic amines, and phenols, to create novel polystyrene-analogous sulfonamide and sulfonate polymers. chemrxiv.org A recently developed catalytic SuFEx sulfonamidation method, which is more cost-effective than previous techniques, has proven highly effective for these polymer modifications. chemrxiv.org

The versatility of this PPM approach is a significant leap forward. It allows for the creation of a diverse library of functional polymers from a single parent polymer (PVBSF), effectively expanding the range and complexity of structures achievable through SuFEx chemistry. chemrxiv.org This strategy is not limited to homopolymers; it has also been successfully applied to copolymers, such as poly(VBSF-co-Styrene), further broadening the potential for creating new materials. researchgate.net

{

"headers": ["Entry", "Amine/Phenol (B47542) Nucleophile", "Conversion (%)", "Resulting Polymer Structure"],

"rows": [

["1", "Dibenzylamine", ">99", "Polystyrene-analogous Sulfonamide"],

["2", "Aniline", ">99", "Polystyrene-analogous Sulfonamide"],

["3", "4-Methoxybenzylamine", ">99", "Polystyrene-analogous Sulfonamide"],

["4", "N-methylaniline", ">99", "Polystyrene-analogous Sulfonamide"],

["5", "Phenol", ">99", "Polystyrene-analogous Sulfonate"],

["6", "(4-methoxyphenyl)methanol", ">99", "Polystyrene-analogous Sulfonate"]

],

"caption": "Table 1: This table summarizes the results of the exhaustive post-polymerization SuFEx modification of poly(4-vinylbenzenesulfonyl fluoride) (PVBSF) with various amine and phenol nucleophiles, demonstrating the high efficiency and versatility of the transformation. Data sourced from detailed research findings.[ chemrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-13owaFLlFGGc2HxIZk64sZAEPYUmMKixbpuBKOjfeo8hUnkcTyEz4nuiC7AtNHcVBlP-SZt6RgtDd0DXpGqp6Q3BptYTgbB1s0e3YX9yGZh0BlTE3T8KJrkCpqBOQTKIUtCvyMA8AtDDN52WHpmdUuljmSbOigmxVxIqVnJxs0m6jP1p0LiNXieIeNZSItWY1nN9IH43id1TE_d-1EBC-A4ey8BMTKV_CKpOFDiVPIgjMLkjItCss3pEvriJhAqjVm_fUm9DlTZ7S9fdwcx0NwMCORX4HPDOmHcmDCOPb_l0d5I7NYo1uMZ9EZGycEKpGNL1XMRT58WL_VoimpTt7_8n2SkueC7vM80u7ZwsTorukkzsZRwQiTrGu_Lzz3-rzv7i_-09oHuvHYZ6BTfC4-_tZnyquPxnMhoG)]"

}Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and minimal environmental impact. While traditional methods for synthesizing sulfonyl fluorides often rely on harsh reagents, recent advancements are paving the way for more sustainable production of compounds like this compound. figshare.comacs.org

A significant emerging trend is the replacement of conventional fluorinating agents. Research has demonstrated efficient and environmentally friendly protocols for sulfonyl fluoride synthesis using potassium fluoride (KF) as the sole, safer fluorine source. acs.orgosaka-u.ac.jp These methods can start from stable and readily available substrates like thiols and disulfides, coupled with green oxidants, generating minimal waste. acs.orgsciencedaily.com One such process yields only non-toxic sodium and potassium salts as by-products. osaka-u.ac.jpsciencedaily.com

Another key direction is the use of water as a reaction medium, which is considered an environmentally benign solvent. digitellinc.com Surfactant-based catalytic systems are being developed to enable nucleophilic fluorination of sulfonyl chlorides in water, achieving high conversions to the desired sulfonyl fluorides. digitellinc.com Although developed for general sulfonyl fluorides, these green protocols are expected to be adapted for the large-scale, sustainable synthesis of this compound, reducing reliance on toxic organic solvents and costly or hazardous reagents. osaka-u.ac.jpdigitellinc.com The simplicity and safety of these new methods are poised to make them the preferred choice for both laboratory and industrial-scale synthesis in the future. osaka-u.ac.jp

Novel Applications in Interdisciplinary Fields

The unique reactivity of the sulfonyl fluoride group makes this compound a valuable building block for applications that span multiple scientific disciplines. eurekalert.org The SuFEx reaction is increasingly utilized in chemical biology, drug discovery, and materials science, creating opportunities for this specific monomer. rsc.orgeurekalert.orgsigmaaldrich.com

In chemical biology and drug discovery, sulfonyl fluorides are recognized for their ability to act as covalent probes that can label nucleophilic amino acid residues in proteins, making them useful for activity-based protein profiling and inhibitor design. researchgate.netenamine.net Polymers and functionalized surfaces derived from this compound could be used to create new platforms for bioconjugation, diagnostics, or screening assays. The ability to perform SuFEx reactions under aqueous conditions further enhances its biocompatibility and potential use in biological systems. nih.govsigmaaldrich.com

Furthermore, the vinyl group allows for the incorporation of the sulfonyl fluoride moiety into a wide range of material architectures. This opens doors for creating functional coatings, resins, and membranes. For example, polymers derived from sulfonated styrene (B11656), a close relative of hydrolyzed VBSF polymers, are critical components in proton exchange membranes for fuel cells and redox flow batteries. nih.govresearchgate.net The ability to precisely tune the properties of polymers made from this compound suggests future applications in advanced separation technologies, electronics, and sensor development.

Advanced Material Design through Precisely Engineered Linkages

A major area of future research lies in using this compound for the bottom-up design of advanced materials with precisely controlled architectures and tailored functionalities. The compatibility of this monomer with controlled polymerization methods like RAFT is crucial, as it allows for the synthesis of polymers with predetermined chain lengths, sequences (in copolymers), and architectures. chemrxiv.orgresearchgate.net

This precision at the polymer level, combined with the efficiency of the subsequent SuFEx modification, enables the creation of materials with highly specific properties. Research has already shown that polysulfonamides derived from poly(4-vinylbenzenesulfonyl fluoride) exhibit exceptional thermal stability. chemrxiv.org For instance, the polymer derived from the SuFEx reaction with 4-methoxybenzylamine (B45378) showed a char yield of 49.7% at 800 °C, a thermal stability comparable to high-performance polymers like polyimides. chemrxiv.org This suggests significant potential for developing new flame-retardant materials or composites for high-temperature applications.

The ability to introduce a wide variety of functional groups via SuFEx provides a powerful tool for tuning material properties such as solubility, chemical resistance, and thermal and mechanical behavior. The robust and stable nature of the resulting sulfonamide and sulfonate linkages ensures the durability of the final materials. asu.edu Future work will likely focus on creating complex polymer architectures, such as block copolymers and star polymers, from this compound, and leveraging SuFEx chemistry to build intricate, functional macromolecular structures for applications in nanotechnology, advanced coatings, and smart materials.

{

"headers": ["Polymer Derivative (from PVBSF + Nucleophile)", "Char Yield at 800 °C (%)"],

"rows": [

["+ Dibenzylamine", "23.9"],

["+ Aniline", "38.5"],

["+ 4-Methoxybenzylamine", "49.7"],

["+ N-methylaniline", "31.2"],

["+ Phenol", "29.9"]

],

"caption": "Table 2: This table shows the char yield, a measure of thermal stability, for several novel polymers synthesized by the post-polymerization SuFEx modification of PVBSF. The high char yield, particularly for the 4-methoxybenzylamine derivative, indicates excellent thermal resistance. Data sourced from thermogravimetric analysis (TGA) findings.[ chemrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-13owaFLlFGGc2HxIZk64sZAEPYUmMKixbpuBKOjfeo8hUnkcTyEz4nuiC7AtNHcVBlP-SZt6RgtDd0DXpGqp6Q3BptYTgbB1s0e3YX9yGZh0BlTE3T8KJrkCpqBOQTKIUtCvyMA8AtDDN52WHpmdUuljmSbOigmxVxIqVnJxs0m6jP1p0LiNXieIeNZSItWY1nN9IH43id1TE_d-1EBC-A4ey8BMTKV_CKpOFDiVPIgjMLkjItCss3pEvriJhAqjVm_fUm9DlTZ7S9fdwcx0NwMCORX4HPDOmHcmDCOPb_l0d5I7NYo1uMZ9EZGycEKpGNL1XMRT58WL_VoimpTt7_8n2SkueC7vM80u7ZwsTorukkzsZRwQiTrGu_Lzz3-rzv7i_-09oHuvHYZ6BTfC4-_tZnyquPxnMhoG)]"

}Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.